molecular formula C11H8BrClN2 B2589204 3-[(2-Bromophenyl)methyl]-6-chloropyridazine CAS No. 338418-42-1

3-[(2-Bromophenyl)methyl]-6-chloropyridazine

Cat. No. B2589204
CAS RN: 338418-42-1
M. Wt: 283.55
InChI Key: ALAHAGNTDYYLJI-UHFFFAOYSA-N
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Description

“3-[(2-Bromophenyl)methyl]-6-chloropyridazine” is an organic compound that contains a bromophenyl group and a chloropyridazine group . It belongs to the class of compounds known as bromophenols . It features a 3-(2-bromophenyl) group attached to a 6-chloropyridazine core .


Molecular Structure Analysis

The molecule contains a total of 28 bonds, including 18 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 ether (aliphatic), and 1 Pyridazine .

Scientific Research Applications

Synthesis and Structural Analysis

Heterocyclic compounds, such as pyridazine analogs, have shown significant importance in medicinal chemistry due to their pharmaceutical applications. A study focused on the synthesis, structure analysis, and theoretical calculations of these compounds, highlighting their potential in drug design and molecular engineering. For instance, Hamdi Hamid Sallam et al. (2021) synthesized a pyridazine compound and analyzed its structure through spectroscopic techniques and XRD, further supported by DFT calculations and Hirshfeld surface analysis to understand intermolecular interactions and molecular packing (Sallam et al., 2021).

Biological Activities

Pyridazine derivatives have been noted for their considerable biological properties, including anti-tumor and anti-inflammatory activities. Research by Sallam et al. (2021) characterized such compounds through spectral studies and single crystal X-ray diffraction, revealing their potential in therapeutic applications. Density functional theory (DFT) calculations further elucidated the electronic properties, contributing to our understanding of their biological activity (Sallam et al., 2021).

Agrochemical Applications

In the field of agriculture, pyridazine derivatives have shown promising herbicidal activities. Han Xu et al. (2008) synthesized a series of pyridazine derivatives and evaluated their efficacy against dicotyledonous plants, demonstrating significant herbicidal potential. This research offers a pathway to developing new agrochemicals with improved performance and environmental compatibility (Xu et al., 2008).

Corrosion Inhibition

The application of pyridazine derivatives in corrosion inhibition was investigated by Motsie E. Mashuga et al. (2017), who studied the effects of these compounds on the electrochemical dissolution of mild steel in acidic environments. Their findings suggest that pyridazine derivatives can serve as effective mixed-type inhibitors, offering protection against corrosion through adsorption at the metal surface. This research highlights the potential of these compounds in materials science, particularly in extending the lifespan of metal structures and components (Mashuga et al., 2017).

properties

IUPAC Name

3-[(2-bromophenyl)methyl]-6-chloropyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrClN2/c12-10-4-2-1-3-8(10)7-9-5-6-11(13)15-14-9/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALAHAGNTDYYLJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NN=C(C=C2)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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